Cas no 1806965-84-3 (4-(Difluoromethyl)-3-fluoro-2-hydroxy-6-(trifluoromethyl)pyridine)

4-(Difluoromethyl)-3-fluoro-2-hydroxy-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by its unique substitution pattern, which imparts significant chemical and physical properties. The presence of multiple fluorine-containing functional groups, including difluoromethyl, fluoro, and trifluoromethyl moieties, enhances its reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The hydroxyl group at the 2-position further increases its versatility for derivatization. This compound’s structural features contribute to its potential utility in the development of bioactive molecules, particularly where fluorination is desired to modulate lipophilicity, metabolic stability, or binding affinity. Its precise synthesis and purity are critical for research and industrial applications.
4-(Difluoromethyl)-3-fluoro-2-hydroxy-6-(trifluoromethyl)pyridine structure
1806965-84-3 structure
Product Name:4-(Difluoromethyl)-3-fluoro-2-hydroxy-6-(trifluoromethyl)pyridine
CAS No:1806965-84-3
MF:C7H3F6NO
MW:231.095242738724
CID:4880764
Update Time:2025-06-08

4-(Difluoromethyl)-3-fluoro-2-hydroxy-6-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(Difluoromethyl)-3-fluoro-2-hydroxy-6-(trifluoromethyl)pyridine
    • Inchi: 1S/C7H3F6NO/c8-4-2(5(9)10)1-3(7(11,12)13)14-6(4)15/h1,5H,(H,14,15)
    • InChI Key: ITHWJULUBLSWAQ-UHFFFAOYSA-N
    • SMILES: FC1C(NC(C(F)(F)F)=CC=1C(F)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 353
  • XLogP3: 1.6
  • Topological Polar Surface Area: 29.1

4-(Difluoromethyl)-3-fluoro-2-hydroxy-6-(trifluoromethyl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029037580-250mg
4-(Difluoromethyl)-3-fluoro-2-hydroxy-6-(trifluoromethyl)pyridine
1806965-84-3 95%
250mg
$1,029.00 2022-03-31
Alichem
A029037580-500mg
4-(Difluoromethyl)-3-fluoro-2-hydroxy-6-(trifluoromethyl)pyridine
1806965-84-3 95%
500mg
$1,786.10 2022-03-31
Alichem
A029037580-1g
4-(Difluoromethyl)-3-fluoro-2-hydroxy-6-(trifluoromethyl)pyridine
1806965-84-3 95%
1g
$2,808.15 2022-03-31

Additional information on 4-(Difluoromethyl)-3-fluoro-2-hydroxy-6-(trifluoromethyl)pyridine

Professional Introduction to 4-(Difluoromethyl)-3-fluoro-2-hydroxy-6-(trifluoromethyl)pyridine (CAS No. 1806965-84-3)

4-(Difluoromethyl)-3-fluoro-2-hydroxy-6-(trifluoromethyl)pyridine, with the CAS number 1806965-84-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, which is well-known for its broad range of biological activities and applications in drug development. The unique structural features of this molecule, particularly the presence of multiple fluorinated substituents and a hydroxyl group, contribute to its distinct chemical properties and potential therapeutic benefits.

The< strong> difluoromethyl and trifluoromethyl groups in the molecule are strategically positioned to enhance its reactivity and selectivity in various chemical transformations. These fluorinated moieties are known to improve metabolic stability, lipophilicity, and binding affinity, making them highly valuable in the design of novel pharmaceutical agents. The< strong> 3-fluoro substituent further influences the electronic distribution of the pyridine ring, which can be leveraged to modulate interactions with biological targets.

The< strong> 2-hydroxy group adds another layer of complexity to the compound's behavior, enabling participation in hydrogen bonding interactions and affecting its solubility profile. This hydroxyl functionality can also serve as a site for further chemical modifications, allowing for the synthesis of derivatives with tailored properties. The combination of these structural elements makes< strong> 4-(Difluoromethyl)-3-fluoro-2-hydroxy-6-(trifluoromethyl)pyridine a versatile building block for medicinal chemists.

In recent years, there has been a growing interest in the development of fluorinated pyridines as pharmacophores due to their ability to enhance drug-like properties. Several studies have highlighted the potential of such compounds in treating various diseases, including cancer, infectious disorders, and inflammatory conditions. For instance, fluorinated pyridines have been shown to improve the bioavailability of drugs by increasing their lipophilicity while maintaining water solubility through appropriate functionalization.

The< strong> difluoromethyl group, in particular, has been extensively studied for its role in enhancing metabolic stability by resisting oxidative degradation. This property is crucial for drugs that require prolonged circulation in the body. Additionally, the< strong> trifluoromethyl group can influence the electronic properties of adjacent functional groups, leading to improved binding affinities with biological targets such as enzymes and receptors. These effects have been exploited in the design of kinase inhibitors and other small-molecule drugs.

The< strong> 3-fluoro substituent has also been demonstrated to enhance binding interactions by participating in halogen bonding or by influencing the conformational flexibility of the molecule. Such interactions can be critical for achieving high selectivity against off-target proteins, reducing side effects associated with drug therapy. The< strong> 2-hydroxy group provides an additional opportunity for hydrogen bonding interactions, which can further stabilize protein-drug complexes and improve pharmacokinetic profiles.

The synthesis of< strong> 4-(Difluoromethyl)-3-fluoro-2-hydroxy-6-(trifluoromethyl)pyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, metal-catalyzed cross-coupling processes, and functional group transformations such as halogenation and hydroxylation. Advanced techniques like flow chemistry have also been employed to improve reaction efficiency and scalability.

In terms of applications, this compound has shown promise in preclinical studies as a precursor for novel therapeutic agents. Researchers have explored its potential in developing treatments for neurological disorders, where fluorinated pyridines can cross the blood-brain barrier more effectively due to their optimized lipophilicity. Additionally, its structural motifs have been incorporated into drug candidates targeting viral infections and bacterial resistance mechanisms.

The< strong>Difluoromethyl,< strong> trifluoromethyl, and< strong> fluoro-containing fragments are particularly valuable in medicinal chemistry because they mimic natural biological structures while offering enhanced stability and reactivity. These features allow medicinal chemists to fine-tune molecular properties such as solubility, permeability, and metabolic clearance through strategic modifications.

The< strong>Difluoromethyl-substituted derivatives have been reported to exhibit potent activity against various disease-causing agents by interfering with essential biological pathways. For example, some compounds based on this scaffold have demonstrated efficacy against kinases involved in cancer progression or enzymes that play a role in bacterial metabolism. The ability to modify different parts of the molecule while maintaining core structural integrity provides a robust framework for drug discovery efforts.

The< strong>Difluoromethyl-group's resistance to metabolic degradation makes it an attractive choice for designing long-acting drugs that require sustained release or delayed clearance from biological systems. This characteristic is particularly relevant for treatments that need to maintain therapeutic levels over extended periods without frequent dosing adjustments.

The incorporation of multiple fluorine atoms into a single molecule can lead to significant changes in its overall behavior compared to non-fluorinated analogs. These changes include altered electronic distributions that affect reactivity patterns during synthetic transformations as well as modifications in how molecules interact with biological targets at both atomic and molecular levels.

In conclusion,< strong>Difluoromethyl)-3-fluoro-2-hydroxy-6-(trifluoromethyl)pyridine (CAS No. 1806965-84-3), represents an important advancement toward developing next-generation pharmaceuticals with improved efficacy profiles through rational molecular design based on structural optimization principles derived from fluorinated heterocycles' unique chemical properties。

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.